N,N-dibenzylleucine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(dibenzylamino)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-16(2)13-19(20(22)23)21(14-17-9-5-3-6-10-17)15-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSACAIPYCHIDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N,n Dibenzylleucine and Its Derivatives
Classical and Evolving Synthetic Routes for N,N-Dibenzylleucine
Multi-Step Conversions from L-Leucine Precursors
A traditional and reliable method for synthesizing this compound derivatives begins with the naturally occurring amino acid, L-leucine. This process typically involves the protection of both the amino and carboxyl groups, followed by the introduction of the benzyl (B1604629) groups.
One established multi-step synthesis involves the tribenzylation of L-leucine using an excess of benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃). researchgate.net This reaction, often conducted under reflux conditions in a solvent mixture such as methanol (B129727) and water, results in the formation of (S)-N,N-dibenzylleucine benzyl ester. researchgate.net This intermediate is a key precursor for various derivatives. For instance, it can be reacted with the lithium salt of dimethyl methylphosphonate (B1257008) to produce (3S)-N,N-dibenzylamino-2-ketophosphonates, which are valuable intermediates in the synthesis of phosphostatine and its analogs. researchgate.net
The initial protection of L-leucine is a common strategy. For example, N-acetyl-L-leucine can be prepared from L-leucine, which can then be used in further synthetic transformations. drugbank.com
Direct Benzylation Strategies and Optimization Efforts
Direct N-alkylation of unprotected amino acids with alcohols presents a more atom-economical and sustainable approach. nih.gov Ruthenium-based catalysts, such as the Shvo catalyst, have shown significant promise in this area. nih.gov This "hydrogen borrowing" methodology involves the in-situ oxidation of an alcohol to an aldehyde, which then reacts with the amino acid to form an imine, followed by catalytic hydrogenation to yield the N-alkylated product. nih.gov This method avoids the need for pre-protection of the amino acid and often proceeds with high selectivity and retention of stereochemistry. nih.govd-nb.info While direct N,N-dibenzylation of leucine (B10760876) using this method is a target, studies have demonstrated the successful N,N-diethylation of leucine in quantitative yield. nih.gov
Optimization of direct benzylation often involves screening different catalysts, solvents, and reaction conditions to maximize the yield of the desired N,N-dibenzylated product while minimizing the formation of mono-benzylated and other byproducts. google.com Challenges in direct benzylation include the potential for racemization and the difficulty in separating mixtures of mono- and di-substituted products. google.com
Comparative Analysis of Synthetic Efficiency and Yields
Direct benzylation methods, particularly those employing catalytic hydrogen borrowing strategies, offer the potential for higher efficiency by reducing the number of synthetic steps. nih.gov These one-pot reactions can lead to quantitative yields of the N-alkylated amino acid, as seen in the N-ethylation of proline. nih.gov However, the selectivity for di-alkylation over mono-alkylation needs to be carefully controlled, which can be influenced by the stoichiometry of the alcohol reactant. nih.gov
| Method | Starting Material | Key Reagents | Product | Yield | Reference |
| Multi-step Synthesis | L-Leucine | Benzyl bromide, K₂CO₃ | (S)-N,N-dibenzylleucine benzyl ester | 77% | researchgate.net |
| Multi-step Synthesis | (S)-N,N-dibenzylleucine benzyl ester | Lithium dimethyl methylphosphonate | (3S)-N,N-Dibenzylamino-2-ketophosphonate | 98% | researchgate.net |
| Direct Alkylation | Leucine | Ethanol, Ruthenium catalyst | N,N-diethyl-leucine | Quantitative | nih.gov |
| Multi-step Synthesis | N,N-dibenzyl-α-amino isocapronitrile | Sulfuric acid, Sodium hydroxide | This compound | 50% (overall from amide) | google.com |
Stereoselective Synthesis and Chiral Control in Analogous Systems
The stereochemistry of this compound and its derivatives is paramount, as it dictates their biological activity and utility in asymmetric synthesis. Consequently, significant research has focused on developing stereoselective methods for their preparation.
Diastereoselective Transformations Involving N,N-Dibenzylamino Intermediates
N,N-dibenzylamino aldehydes, which can be derived from the corresponding N,N-dibenzylamino acids, are versatile chiral building blocks. acs.org The dibenzylamino group exerts significant stereocontrol in various reactions. For example, the reduction of (3S)-N,N-dibenzylamino-2-ketophosphonate with catecholborane yields the corresponding syn-hydroxyphosphonate with high diastereoselectivity. researchgate.net This demonstrates the directing effect of the N,N-dibenzylamino group.
Aldol-type condensations of optically pure N,N-dibenzylaminoaldehydes with lithium derivatives of nitriles, such as isobutyronitrile, also proceed with high diastereoselectivity. researchgate.nettandfonline.com Similarly, aldol (B89426) reactions of enolates derived from α-(N,N-dibenzylamino) methyl ketones deliver 1,4-syn aldols with very high diastereoselectivity. wiley-vch.de The stereochemical outcome of these reactions is often predictable based on established models like the Felkin-Anh model, although significant steric bulk on the α-carbon can lead to reduced selectivity. scholaris.ca
The Passerini reaction, a multicomponent reaction, has also been shown to proceed with high diastereoselectivity when using N,N-dibenzylamino phenylalanal, leading to the formation of dipeptides. organic-chemistry.org Furthermore, the stereoselective addition of trimethylsilyl (B98337) cyanide to chiral α-dibenzylamino aldehydes, catalyzed by Lewis acids like zinc iodide, provides a route to enantiopure 5-substituted 1,3-oxazolidin-2-ones. researchgate.net
| Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Product Type | Diastereoselectivity | Reference |
| (3S)-N,N-Dibenzylamino-2-ketophosphonate | Catecholborane | - | syn-(3S)-N,N-Dibenzylamino-(2R)-hydroxyphosphonate | High | researchgate.net |
| N,N-Dibenzylaminoaldehyde | Lithium isobutyronitrile | - | Aldol Adduct | High | researchgate.nettandfonline.com |
| α-(N,N-Dibenzylamino) methyl ketone enolate | Aldehyde | - | 1,4-syn Aldol | Very High | wiley-vch.de |
| N,N-Dibenzylphenylalanal | Isonitrile, Carboxylic acid | - | Passerini Adduct (Dipeptide) | High | organic-chemistry.org |
| α-Dibenzylamino aldehyde | Trimethylsilyl cyanide | Zinc iodide | Cyanohydrin | High | researchgate.net |
Enantioselective Approaches to Related N-Protected Amino Acids
The development of enantioselective methods for the synthesis of N-protected amino acids is a cornerstone of modern organic chemistry. These methods often rely on chiral catalysts or auxiliaries to induce stereoselectivity. While direct enantioselective dibenzylation remains a challenge, related transformations provide valuable insights.
Mono-N-protected amino acids (MPAAs) are used as chiral ligands in transition metal-catalyzed reactions, highlighting the importance of the N-protected amino acid motif in asymmetric synthesis. wikipedia.org Enantioconvergent nickel-catalyzed cross-coupling reactions of racemic α-chloroglycine esters with alkylzinc reagents, using a chiral pybox ligand, can produce protected α-amino acids in good yield and high enantioselectivity. nih.gov
Catalytic asymmetric conjugate addition of carbamates to enoyl systems provides a highly enantioselective route to N-protected β-amino acids. organic-chemistry.org Furthermore, highly enantioselective Mannich-type reactions of aldimines with various nucleophiles, catalyzed by chiral organocatalysts or metal complexes, are powerful methods for synthesizing optically active β-amino acids. organic-chemistry.org These approaches, while not directly producing this compound, establish principles of asymmetric induction that are relevant to the synthesis of complex, N-protected amino acid derivatives.
Functional Group Interconversions and Derivatization Strategies
Functional group interconversions of this compound are pivotal for creating a diverse range of derivatives. These transformations allow for the modification of the C-terminus, which is crucial for building larger molecules and introducing various functionalities.
Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Nitriles)
The conversion of the carboxylic acid of this compound into esters, amides, and nitriles is a fundamental step in its derivatization.
Esters: The synthesis of this compound esters is a common transformation that serves both as a protective strategy for the carboxylic acid and as a precursor for other functional groups. A notable example is the preparation of (S)-N,N-dibenzylleucine benzyl ester. This can be achieved through the tribenzylation of L-leucine using an excess of benzyl bromide in the presence of a base like potassium carbonate in a methanol/water mixture under reflux conditions. researchgate.net This one-pot reaction yields the corresponding benzyl ester in good yield. researchgate.net Other standard esterification methods, such as using O-alkylisoureas, can also be employed for the direct alkylation of the carboxylic acid.
Amides: Amide bond formation is central to peptide chemistry. Starting from this compound or its esters, amides can be synthesized using various coupling reagents. The reaction of this compound with an amine in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitates amide bond formation. fishersci.it Alternatively, this compound can be converted to an acid chloride using reagents like thionyl chloride, followed by reaction with an amine. dergipark.org.trtifr.res.in Furthermore, esters of this compound can be converted to amides. For instance, the reaction of an ester with an amine can be catalyzed or promoted under various conditions to yield the corresponding amide. nih.gov
Nitriles: The synthesis of nitriles from this compound can be accomplished through the dehydration of the corresponding primary amide. Amides derived from this compound can be treated with dehydrating agents such as phosphorus pentoxide (P₂O₅) or oxalyl chloride in the presence of a base to afford the nitrile. organic-chemistry.orgbritannica.com Another route involves the conversion of a primary alcohol derived from this compound to a nitrile, though this is a more indirect approach.
| Derivative | Starting Material | Key Reagents | Typical Yield |
| (S)-N,N-Dibenzylleucine Benzyl Ester | L-Leucine | Benzyl bromide, K₂CO₃ | 77% researchgate.net |
| This compound Amide | This compound | Amine, DCC/HOBt or EDC/HOBt | Good to High |
| This compound Nitrile | This compound Amide | P₂O₅ or Oxalyl Chloride | Moderate to Good |
Introduction of Orthogonal Protecting Groups
In the synthesis of complex molecules containing this compound, especially peptides, the use of orthogonal protecting groups is essential. organic-chemistry.orgjocpr.com This strategy allows for the selective removal of one protecting group in the presence of others, enabling regioselective modifications. A common orthogonal protection scheme in peptide synthesis is the use of the base-labile fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and acid-labile groups for side-chain protection. iris-biotech.de
In the context of this compound-containing peptides, a Boc/Fmoc orthogonal protection strategy has been successfully employed. nih.gov For instance, in the synthesis of this compound enkephalin analogues, a Boc group was used in conjunction with an Fmoc group. dergipark.org.trnih.gov A key step in this synthesis was the selective deprotection of the Boc group in the presence of a tert-butyl ester using trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-OTf). dergipark.org.trnih.gov This demonstrates the utility of orthogonal protecting groups in enabling late-stage functionalization of a peptide chain containing the N,N-dibenzyl moiety.
| Protecting Group Combination | Deprotection Condition for Group 1 | Deprotection Condition for Group 2 | Application Example |
| Boc / Fmoc | Acidic (e.g., TFA) | Basic (e.g., Piperidine) | Synthesis of this compound enkephalin analogues dergipark.org.trnih.gov |
| Boc / Benzyl Ester | Acidic (e.g., TMS-OTf) | Hydrogenolysis | Peptide synthesis nih.gov |
Formation of Phosphonate (B1237965) and Ketophosphonate Analogues
Phosphonate and ketophosphonate analogues of amino acids are important as enzyme inhibitors and haptens for catalytic antibodies. The synthesis of such analogues of this compound has been reported.
A key intermediate, (3S)-N,N-dibenzylamino-2-ketophosphonate, was synthesized in high yield from (S)-N,N-dibenzylleucine benzyl ester. researchgate.net The synthesis involves the treatment of the benzyl ester with the lithium salt of dimethyl methylphosphonate at low temperatures (-78 °C) in tetrahydrofuran (B95107) (THF). researchgate.net This reaction proceeds with high efficiency, affording the desired β-ketophosphonate. researchgate.netorganic-chemistry.org
The resulting ketophosphonate can be further modified. For example, diastereoselective reduction of (3S)-N,N-dibenzylamino-2-ketophosphonate using catecholborane yields the corresponding syn-(2R)-hydroxyphosphonate. researchgate.net Subsequent hydrolysis and hydrogenolysis can provide phosphostatine analogues. researchgate.net
The general synthesis of phosphonates can be achieved through methods like the Michaelis-Arbuzov or Michaelis-Becker reactions, which involve the reaction of an appropriate halide with a phosphite. nih.govnih.gov These methods could be adapted for the synthesis of this compound phosphonate analogues where the phosphorus atom is not adjacent to a carbonyl group.
| Analogue | Precursor | Key Reagents | Yield |
| (3S)-N,N-Dibenzylamino-2-ketophosphonate | (S)-N,N-Dibenzylleucine Benzyl Ester | Dimethyl methylphosphonate, n-BuLi | 98% researchgate.net |
| (3S)-N,N-Dibenzylamino-(2R)-hydroxyphosphonate | (3S)-N,N-Dibenzylamino-2-ketophosphonate | Catecholborane | Good researchgate.net |
N,n Dibenzylleucine in Chiral Catalysis and Asymmetric Synthesis
Mechanistic Insights into Chiral Induction and Selectivity in Catalytic Cycles
The effectiveness of N,N-dibenzylleucine and its derivatives in asymmetric catalysis is fundamentally linked to the specific structural features that govern the stereochemical outcome of a reaction. The bulky and conformationally significant N,N-dibenzyl group, in concert with the inherent chirality of the leucine (B10760876) backbone, plays a crucial role in creating a well-defined chiral environment. This environment dictates the facial selectivity of the approaching substrate, leading to high enantiomeric excess (ee) in the product. Mechanistic studies, often supported by computational models, provide a deeper understanding of the catalytic cycles and the origins of this chiral induction.
At the heart of the catalytic cycle is the formation of a chiral catalyst-substrate complex. In reactions involving metal catalysts, this compound can act as a chiral ligand, coordinating with the metal center through its amino and carboxylate functionalities. The two benzyl (B1604629) groups on the nitrogen atom create a sterically hindered "chiral pocket" around the active site of the catalyst. This steric hindrance is a key factor in discriminating between the two enantiotopic faces of a prochiral substrate. The substrate is forced to approach the catalyst from the less sterically encumbered direction, leading to the preferential formation of one enantiomer.
The electronic effects of the N,N-dibenzyl group also contribute to the catalytic activity and selectivity. The electron-donating nature of the benzyl groups can influence the electronic properties of the metal center, thereby modulating its reactivity and the stability of the transition states. This interplay of steric and electronic effects is critical for achieving high levels of enantioselectivity.
In organocatalysis, derivatives of this compound can function as chiral catalysts themselves. For instance, in reactions such as asymmetric Michael additions, the catalyst can activate the substrate through the formation of an enamine or iminium ion intermediate. The N,N-dibenzyl moiety helps to shield one face of this reactive intermediate, directing the nucleophilic or electrophilic attack to the opposite face.
Detailed Research Findings
While specific mechanistic studies focused solely on this compound are not extensively documented in publicly available research, insights can be drawn from studies on structurally similar N-acylamino acids and N-benzyldipeptides. Research has shown that the nature of the N-acyl group significantly influences the degree of asymmetric induction. For instance, in the aminolysis of oxazolones derived from N-acyl-DL-valine, the diastereomeric excess of the product was found to be dependent on the N-acyl substituent, the solvent, and the temperature. nih.gov This highlights the sensitivity of the chiral induction process to subtle changes in the catalyst's structure and the reaction conditions.
In the context of palladium-catalyzed reactions, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. When a chiral ligand like an N,N-dibenzylamino acid is employed, the stereochemical outcome is determined during the formation of the key intermediates and the subsequent bond-forming reductive elimination step. The chiral ligand environment around the palladium center dictates the spatial arrangement of the coupling partners, leading to the enantioselective formation of the product.
Illustrative Data from Asymmetric Catalysis
To illustrate the impact of chiral ligands on enantioselectivity, the following table presents representative data from an asymmetric Baylis-Hillman reaction, a type of carbon-carbon bond-forming reaction. While this data does not directly involve this compound, it demonstrates how the choice of a chiral ligand in conjunction with a Lewis acid catalyst can lead to high enantiomeric excess in the product.
| Entry | Aldehyde | Acrylate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Methyl Acrylate | Chiral Ligand 1 + La(OTf)₃ | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | Methyl Acrylate | Chiral Ligand 1 + La(OTf)₃ | 90 | 95 |
| 3 | 2-Naphthaldehyde | Methyl Acrylate | Chiral Ligand 1 + La(OTf)₃ | 88 | 93 |
| 4 | Benzaldehyde | Ethyl Acrylate | Chiral Ligand 1 + La(OTf)₃ | 82 | 90 |
This table exemplifies the high levels of enantioselectivity that can be achieved through the use of chiral ligands in catalytic asymmetric synthesis. The principles of steric hindrance and electronic tuning, as discussed for this compound, are central to the success of these and other chiral catalyst systems.
Contribution to Biomolecular Conjugate Synthesis and Peptidomimetic Design
N,N-Dibenzylleucine as a Non-Canonical Amino Acid Building Block
This compound is classified as a non-canonical amino acid (ncAA) because it is not one of the 20 standard amino acids encoded by the genetic code. nih.gov The incorporation of such ncAAs into peptide sequences is a key strategy for creating peptidomimetics with enhanced properties, such as increased stability against enzymatic degradation and improved receptor selectivity. nih.govmdpi.com The N,N-dibenzyl substitution on the alpha-amino group introduces significant steric bulk and alters the electronic properties of the peptide backbone, which can profoundly influence the molecule's conformation and biological activity. nih.gov
The primary application of this compound as a building block has been in the synthesis of peptide analogues, most notably in the field of opioid research. researchgate.net It has been successfully incorporated into the sequence of enkephalins, which are endogenous pentapeptides that interact with opioid receptors. researchgate.netresearchgate.net Specifically, this compound has been used to create antagonists for the delta-opioid receptor. researchgate.net These synthetic peptides, such as this compound enkephalin, serve as critical tools for probing receptor structure and function. nih.govacs.org The synthesis of these complex peptides is often achieved through solution-phase or solid-phase peptide synthesis (SPPS) methodologies. researchgate.netresearchgate.net
The successful synthesis of complex peptides containing this compound and other functionalized residues relies heavily on orthogonal protection strategies. biosynth.comiris-biotech.de This approach involves using protecting groups for different functional moieties that can be removed under distinct chemical conditions, without affecting other protected groups. biosynth.comiris-biotech.de
In the synthesis of this compound enkephalin analogues, a Boc/Fmoc orthogonal protection strategy has been effectively employed. nih.govacs.orgacs.org
Boc (tert-butyloxycarbonyl): This acid-labile group is used to protect the N-terminus of amino acids.
Fmoc (9-fluorenylmethoxycarbonyl): This base-labile group is used to protect other reactive sites, such as the p-amino group on a phenylalanine residue intended for later modification. acs.orgacs.org
This orthogonality is crucial as it allows for the late-stage functionalization of the peptide. nih.govacs.org For instance, the Fmoc group on a p-aminophenolalanine residue can be selectively removed near the end of the synthesis to introduce an electrophilic tag, while the Boc group and other acid-sensitive protecting groups remain intact. acs.org A key step in some of these synthetic routes involves the selective deprotection of a Boc group in the presence of a tert-butyl ester, which can be achieved using reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf). nih.govacs.orgacs.org
Chemical Design of Peptide-Based Affinity Labels and Probes
A significant application of this compound is in the design of affinity labels and probes. These are molecules designed to bind specifically and often irreversibly to a target receptor, enabling its isolation, characterization, and structural study.
This compound enkephalin is a δ-selective peptide antagonist that has been used as a parent compound for developing high-affinity labels for delta-opioid receptors. researchgate.netnih.govacs.org Research has shown that this compound enkephalin analogues exhibit 2.5 to 10-fold higher affinity for delta receptors compared to corresponding analogues based on another antagonist, ICI-174,864. nih.govacs.orgacs.org The synthesis of these analogues involves a convergent [3+2] fragment condensation strategy, which improves efficiency. acs.org These compounds are evaluated through radioligand binding experiments, typically in cell lines engineered to express specific opioid receptors, such as Chinese hamster ovary (CHO) cells. nih.govacs.org The data from these studies, including IC50 values, help to quantify the binding affinity and selectivity of the new analogues for delta versus mu-opioid receptors. nih.govacs.org
| Compound | Modification | δ Receptor Affinity (IC50, nM) | μ Receptor Affinity (IC50, nM) | Reference |
|---|---|---|---|---|
| This compound enkephalin | Parent Compound | 78.2 | >10000 | nih.govacs.org |
| N,N-dibenzyl[Phe(p-NCS)⁴]leucine enkephalin | Isothiocyanate Tag | 34.9 | >10000 | nih.govacs.org |
| N,N-dibenzyl[Phe(p-NHCOCH₂Br)⁴]leucine enkephalin | Bromoacetamide Tag | ~200 | >10000 | nih.govacs.org |
To convert a peptide antagonist into an affinity label, a reactive electrophilic group is incorporated into its structure. researchgate.net This "tag" is designed to form a covalent bond with a nucleophilic residue within the receptor's binding site. In the case of this compound enkephalin analogues, the phenylalanine residue at position 4 (Phe⁴) is typically replaced with a derivative carrying an electrophilic moiety at the para position of its phenyl ring. nih.govacs.org
Commonly used electrophilic tags include:
Isothiocyanates (-NCS): The Phe(p-NCS) residue is introduced. The resulting compound, N,N-dibenzyl[Phe(p-NCS)⁴]leucine enkephalin, was the first peptide-based affinity label to utilize an isothiocyanate group as the electrophilic moiety. nih.govacs.org This particular analogue not only exhibited wash-resistant inhibition of radioligand binding, indicating covalent attachment, but also showed a 2-fold increase in affinity for delta receptors compared to the parent compound. nih.govacs.orgresearchgate.net
Bromoacetamides (-NHCOCH₂Br): The Phe(p-NHCOCH₂Br) residue is incorporated. nih.govacs.org This is achieved by reacting the corresponding p-amino precursor peptide with reagents like bromoacetyl chloride. acs.org
The introduction of these tags generally leads to a significant increase in selectivity for the delta receptor over the mu receptor. nih.govacs.org
Structural Elucidation of this compound-Containing Peptidomimetics
The determination of the three-dimensional structure of peptidomimetics is crucial for understanding their interaction with biological targets. While specific high-resolution structural data (e.g., from X-ray crystallography or NMR spectroscopy) for this compound-containing peptides are not extensively detailed in the available literature, the structural consequences of incorporating such N-alkylated residues are well-recognized. nih.gov
The N,N-dibenzyl group imposes significant conformational constraints on the peptide backbone. frontiersin.org Key structural effects include:
Steric Hindrance: The two bulky benzyl (B1604629) groups restrict the rotation around the N-Cα and Cα-C bonds, limiting the available conformational space. frontiersin.org
Elimination of Hydrogen Bonding: The tertiary amine at the N-terminus of the leucine (B10760876) residue cannot act as a hydrogen bond donor, which disrupts typical secondary structures like α-helices and β-sheets that rely on backbone N-H hydrogen bonds. nih.gov
Influence on Peptide Bond Isomerism: N-alkylation can increase the propensity for the adjacent peptide bond to adopt a cis conformation, a significant deviation from the typically favored trans conformation in standard peptides. nih.gov
Techniques such as circular dichroism (CD) spectroscopy can be employed to gain insights into the secondary structure of these modified peptides in solution, with studies on similar peptides rich in α,α-dialkylated amino acids suggesting the formation of helical structures. nih.gov Ultimately, the bulky N,N-dibenzyl group plays a critical role in defining a specific three-dimensional pharmacophore that is responsible for the observed high-affinity and selective binding to the delta-opioid receptor. frontiersin.org
Advanced Reaction Chemistry and Mechanistic Elucidation of N,n Dibenzylleucine
Reactivity Profiles and Characteristic Transformations of the N,N-Dibenzylamino Group
The N,N-dibenzylamino group in N,N-dibenzylleucine is a robust protecting group, notable for its stability under a variety of conditions, including both acidic and basic environments. researchgate.net This stability makes it a valuable tool in multi-step organic synthesis. However, the primary characteristic transformation of this group is its removal, a process known as debenzylation.
Hydrogenolysis is a well-established method for the debenzylation of dibenzylamino groups. This reaction is typically carried out using a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C). ox.ac.uk A key challenge in this process is achieving selective mono- or di-debenzylation. Research has shown that catalytic transfer hydrogenation, employing 10% palladium on carbon with ammonium (B1175870) formate (B1220265) as a hydrogen source, provides a practical method for the selective mono-debenzylation of dibenzylamines to yield the corresponding monobenzylamines. researchgate.net Other methods for debenzylation include the use of oxidizing agents and synergistic catalytic systems, such as Pd-C in the presence of 1,1,2-trichloroethane, which can yield amine hydrochlorides in nearly quantitative amounts. organic-chemistry.org
Beyond debenzylation, the N,N-dibenzylamino group can participate in other transformations. For instance, treatment of N,N-dibenzylamino alcohols with sulfonyl chlorides can lead to rearranged β-chloro amines via an aziridinium (B1262131) intermediate. acs.org Additionally, the N,N-dibenzylamino functionality can direct the stereochemical outcome of reactions at adjacent positions.
Here is a table summarizing various debenzylation methods for N,N-dibenzylamines:
| Method | Reagents | Outcome | Reference |
| Catalytic Transfer Hydrogenation | 10% Pd/C, HCOONH4 | Selective mono-debenzylation | researchgate.net |
| Hydrogenolysis | Heterogeneous palladium catalyst | Mono- or di-debenzylation | ox.ac.uk |
| Synergistic Catalysis | Pd-C, 1,1,2-trichloroethane | Amine hydrochlorides | organic-chemistry.org |
| Oxidation | N-Iodosuccinimide (NIS) | Selective mono- or di-debenzylation | ox.ac.uknih.gov |
| Oxidation | Ceric ammonium nitrate | Monodebenzylation of benzyl(p-nitrobenzyl)amines | ox.ac.uk |
Participation in Complex Organic Reaction Sequences
This compound and its derivatives serve as crucial chiral building blocks in the synthesis of complex organic molecules. acs.org Their utility stems from the ability of the N,N-dibenzylamino group to serve as a stable protecting group and a director of stereochemistry, which is essential in multi-step syntheses. acs.orgorgsyn.org
One significant application is in the preparation of enantiomerically pure α-N,N-dibenzylamino aldehydes from their corresponding α-amino acids. acs.orgorgsyn.org These aldehydes are valuable intermediates in a variety of diastereoselective carbon-carbon bond-forming reactions. orgsyn.org For example, they can be converted to aldimines and then undergo diastereoselective methylene (B1212753) transfer with a sulfonium (B1226848) ylide to produce α-amino aziridines with high yields and stereoselectivity. acs.org
Furthermore, N,N-dibenzyl-protected amino alcohols, derived from amino acids like asparagine or aspartic acid, are precursors for the synthesis of enantiomerically pure β-amino acids, diamines, and amino lactams. acs.org The N,N-dibenzylamino group's influence is also seen in the synthesis of peptide mimetics and homochiral β-amino acid derivatives. researchgate.net In peptide synthesis, this compound enkephalin analogues have been synthesized and studied for their receptor binding affinities. researchgate.net
The following table highlights some complex molecules synthesized using this compound derivatives:
| Starting Material | Key Transformation | Product Class | Reference |
| N,N-Dibenzylamino aldehyde | Methylene transfer with sulfonium ylide | α-Amino aziridines | acs.org |
| N,N-Dibenzyl-protected β-amino alcohol | O-activation and displacement | β-Amino acids, diamines, amino lactams | acs.org |
| This compound | Peptide coupling | Enkephalin analogues | researchgate.net |
| N,N-Dibenzylserinol | Treatment with tosyl chloride (re-examined) | Rearranged chloro amines | acs.org |
Mechanistic Investigations of Reactions Catalyzed or Mediated by this compound Derivatives
While this compound itself is not typically a catalyst, its derivatives and related N-protected amino acid structures are instrumental in mechanistic studies of various organic reactions, particularly in the realm of organocatalysis and asymmetric synthesis. danlehnherr.com Understanding the mechanisms of how these chiral molecules influence reaction pathways is crucial for designing new and more efficient synthetic methods. danlehnherr.com
A key area of investigation involves the formation and reaction of N-acyliminium ions. whiterose.ac.uk These reactive intermediates can be generated from N-protected amino acids and their derivatives and are central to many carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgacs.org For example, the direct imine acylation (DIA) of an imine with a functionalized carboxylic acid generates an N-acyliminium ion in situ. Subsequent intramolecular trapping of this ion by a nucleophile can lead to a diverse range of heterocyclic compounds. whiterose.ac.uk Mechanistic studies often explore whether such reactions proceed via initial N-acylation followed by cyclization or an alternative pathway of nucleophilic attack followed by intramolecular acylation. whiterose.ac.uk
In the context of N,N-dibenzylamino alcohol derivatives, mechanistic studies have clarified reaction outcomes. For instance, the treatment of these alcohols with sulfonyl chlorides was initially thought to induce an intramolecular Friedel-Crafts reaction to form tetrahydroisoquinolines. However, careful re-examination of the reaction mechanism revealed that it proceeds through the formation of an aziridinium intermediate, which then rearranges to form β-chloro amines. acs.org This understanding is critical for utilizing these compounds as precursors for β-amino acids and other valuable molecules. acs.org
Furthermore, computational studies, often paired with experimental data like NMR spectroscopy, are employed to probe the energetics and transition states of reactions involving N-protected amino acid derivatives. mdpi.comnih.gov These studies help to elucidate the roles of non-covalent interactions, such as hydrogen bonding, in controlling enantioselectivity in organocatalytic reactions. mdpi.com For instance, in reactions catalyzed by thiourea-based organocatalysts, DFT calculations can reveal how the catalyst binds to the substrate and stabilizes the transition state to favor the formation of one enantiomer over the other. mdpi.com
Novel Chemical Transformations Facilitated by Related N-Protected Amino Acid Scaffolds
Research into this compound is part of a broader exploration of novel transformations enabled by N-protected amino acid scaffolds. These scaffolds are versatile and have led to the development of innovative synthetic methodologies.
A significant area of advancement is the generation and use of N-acyliminium ions from various N-protected amino acid precursors. rsc.orgacs.org These reactive intermediates can be formed through methods like non-Kolbe electrolysis of N-protected α-amino acids, which involves electrochemical decarboxylative α-methoxylation. rsc.org The resulting N-acyliminium cations are powerful electrophiles that readily react with nucleophiles, enabling a wide range of α-amidoalkylation reactions. rsc.orgnih.gov This strategy has been used to synthesize β-amino ketones and esters. nih.gov
Another novel transformation involves intramolecular N-to-S acyl transfer in cysteine-derived oxazolidinone chiral auxiliaries. nih.gov This process converts stable chiral amides into more reactive thioesters under mild conditions, which can then be used in various transformations, including palladium-mediated reactions to form noncanonical amino acids and other valuable chiral scaffolds. nih.gov
Furthermore, N-protected (aminoacyl)benzotriazoles, derived from amino acids like aspartic and glutamic acids, undergo Friedel-Crafts reactions to form α-amino ketones. nih.gov Subsequent reduction of these ketones provides access to chiral β- and γ-amino acid derivatives, with the chirality being preserved throughout the sequence. nih.gov
The development of new protecting groups and their unique reactivity profiles also contributes to novel transformations. For example, the use of a paramagnetic protecting group allows for the monitoring of an amino acid's incorporation into peptides. rsc.org These ongoing innovations continue to expand the synthetic utility of N-protected amino acids, providing access to a wide array of complex and functionally diverse molecules.
Computational and Theoretical Studies on N,n Dibenzylleucine Systems
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, such as those based on Hartree-Fock approximation or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are fundamental in determining the three-dimensional structure and conformational landscape of N,N-dibenzylleucine. unipd.itnih.gov These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable geometry. unipd.it
For this compound, a non-chiral amino acid derivative, key structural parameters include the bond lengths, bond angles, and dihedral angles that define the spatial orientation of the two benzyl (B1604629) groups relative to the leucine (B10760876) backbone. Conformational analysis focuses on the rotation around single bonds, particularly the Cα-N bond and the N-CH₂ bonds of the benzyl groups. Due to the steric bulk of the benzyl and isobutyl groups, the molecule is expected to adopt specific low-energy conformations to minimize steric hindrance.
Quantum chemical calculations can map the potential energy surface of the molecule as a function of these rotations, identifying stable conformers (energy minima) and the transition states that separate them. unipd.it The results of such calculations are crucial for understanding how the molecule's shape influences its physical properties and chemical reactivity. nih.gov
| Structural Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| Cα-N Bond Length | The length of the bond between the alpha-carbon and the nitrogen atom. | ~1.47 Å |
| N-C (benzyl) Bond Length | The length of the bond between the nitrogen and the benzylic carbon. | ~1.45 Å |
| Cα-Cβ Bond Length | The length of the bond in the isobutyl side chain. | ~1.54 Å |
| Cα-N-C (benzyl) Angle | The angle defining the geometry around the central nitrogen atom. | ~115° |
| N-Cα-C(O) Angle | The angle within the leucine backbone. | ~111° |
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) has become an indispensable tool in modern computational chemistry for predicting the reactivity of organic molecules. nih.govmdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the electron density to calculate the system's energy, offering a balance of accuracy and computational cost. mdpi.comresearchgate.net For this compound, DFT can be used to calculate a variety of reactivity indices that provide insight into its chemical behavior.
HOMO Energy (E_HOMO) : Indicates the electron-donating ability (nucleophilicity). A higher E_HOMO suggests a greater tendency to donate electrons.
LUMO Energy (E_LUMO) : Indicates the electron-accepting ability (electrophilicity). A lower E_LUMO suggests a greater tendency to accept electrons.
HOMO-LUMO Gap (ΔE) : The energy difference between HOMO and LUMO is a measure of chemical hardness and stability. A large gap implies high stability and low reactivity. researchgate.net
Electrophilicity (ω) and Nucleophilicity (N) : These indices provide a quantitative measure of a molecule's tendency to act as an electrophile or nucleophile. mdpi.com
Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov For this compound, the lone pair on the tertiary nitrogen atom is expected to be a primary site for electrophilic attack, a prediction that can be quantified using these DFT-based methods.
| DFT-Derived Parameter | Definition | Implication for this compound Reactivity |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the nucleophilic character, primarily associated with the nitrogen lone pair. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilic character, often associated with the π* orbitals of the benzyl groups. |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. The bulky, sterically hindered structure likely contributes to significant hardness. |
| Electrophilicity Index (ω) | A quantitative measure of electrophilic character. mdpi.com | Predicts how the molecule will behave when interacting with a nucleophile. |
| Fukui Function (f(r)) | Identifies the most reactive atomic sites in the molecule. nih.gov | Expected to show the highest value for nucleophilic attack on the nitrogen atom. |
Computational Modeling of Reaction Mechanisms in Catalysis and Synthesis
Computational modeling is crucial for elucidating complex reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. nih.govrsc.org In the synthesis of this compound derivatives, computational methods can explain observed stereoselectivity and guide the optimization of reaction conditions.
A notable example is the synthesis of (3S)-N,N-dibenzylamino-2-ketophosphonate, a synthetic precursor, which starts from L-leucine. researchgate.net The first step involves the tribenzylation of L-leucine to yield (S)-N,N-dibenzylleucine benzyl ester. researchgate.net This ester is then treated with the lithium salt of dimethyl methylphosphonate (B1257008) to produce the target ketophosphonate. researchgate.net
A subsequent step involves the stereoselective reduction of this ketophosphonate. It has been observed that the choice of reducing agent dramatically influences the diastereomeric outcome. researchgate.net
Reduction with catecholborane yields predominantly the syn-(2R,3S) diastereomer.
Reduction with zinc borohydride (B1222165) (Zn(BH₄)₂) favors the anti-(2S,3S) diastereomer. researchgate.net
Computational modeling, particularly through DFT calculations of transition state energies, can rationalize these findings. The stereochemical outcome is often explained by models like the Felkin-Ahn model, which predicts the trajectory of the nucleophilic attack on the carbonyl group. researchgate.net Calculations can model the transition state structures for both the chelation-controlled (favored by Zn(BH₄)₂) and non-chelation-controlled (Felkin-Ahn) pathways. The bulkiness of the N,N-dibenzylamino group plays a critical role in blocking one face of the carbonyl group, and computational models can quantify this steric effect and the energetic preference for one transition state over another, thereby predicting the major product. researchgate.net
| Reaction Pathway | Proposed Model | Calculated Parameter | Predicted Outcome |
|---|---|---|---|
| Reduction with Catecholborane | Non-chelation control (Felkin-Ahn model) | Lower ΔG‡ for attack from the less hindered face. | Favors syn product. researchgate.net |
| Reduction with Zn(BH₄)₂ | Chelation control (Cram-chelate model) | Lower ΔG‡ for the rigid chelated transition state. | Favors anti product. researchgate.net |
Molecular Dynamics Simulations of this compound within Peptide or Ligand Frameworks
When this compound is incorporated into larger molecules, such as peptides or ligands, its interactions with biological targets like receptors or enzymes become paramount. Molecular Dynamics (MD) simulations are a powerful computational technique for studying these complex systems. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of molecular interactions. nih.gov
This compound has been used to create derivatives of enkephalin, an endogenous opioid peptide. acs.orgresearchgate.net For instance, this compound enkephalin was found to be a potent ligand for opioid receptors. acs.org The two bulky benzyl groups significantly influence the peptide's conformation and how it fits into the receptor's binding pocket.
MD simulations can be used to:
Explore Conformational Flexibility : Analyze how the N,N-dibenzyl-modified peptide explores different shapes (conformations) when it is free in solution versus when it is bound to the receptor. nih.gov
Identify Key Binding Interactions : Pinpoint specific interactions, such as hydrophobic interactions between the benzyl groups and nonpolar residues in the receptor, or hydrogen bonds that stabilize the complex. nih.gov
Predict Binding Affinity : By calculating the free energy of binding, MD simulations can help explain why the N,N-dibenzyl derivative has a certain affinity and selectivity for its target. chemrxiv.org
These simulations provide an atomic-level understanding of the structure-activity relationship, explaining how the N,N-dibenzyl modification enhances binding affinity or selectivity, which is invaluable for the rational design of new, more potent therapeutic agents. acs.orgchemrxiv.org
| Interaction Type | Potential Interacting Groups on this compound | Receptor Residues (Hypothetical) | Significance in MD Simulation |
|---|---|---|---|
| Hydrophobic/Van der Waals | Two benzyl rings, isobutyl side chain | Phenylalanine, Leucine, Isoleucine, Valine | Major contributor to binding affinity in a nonpolar binding pocket. |
| π-π Stacking | Two benzyl rings | Tyrosine, Phenylalanine, Tryptophan | Provides specific orientational stabilization of the ligand in the binding site. |
| Cation-π | Two benzyl rings | Arginine, Lysine | Can form strong, stabilizing interactions if a positively charged residue is near the aromatic rings. |
| Hydrogen Bonding | Carboxylate oxygen atoms | Serine, Threonine, Asparagine, Glutamine | Directional interactions that anchor the ligand in a specific orientation. |
Advanced Analytical Methodologies for N,n Dibenzylleucine in Research Contexts
Spectroscopic Techniques for Structural Elucidation of Complex Derivatives (e.g., High-Resolution NMR, Mass Spectrometry)
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. csfarmacie.cz For N,N-dibenzylleucine, both ¹H and ¹³C NMR are crucial for structural confirmation.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyl (B1604629) groups and the leucine (B10760876) moiety. The aromatic protons of the two benzyl groups would likely appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (N-CH₂-Ph) would present as singlets or an AB quartet system, depending on their chemical and magnetic equivalence, typically in the 3.5-4.5 ppm region. The protons of the leucine backbone, including the α-proton (N-CH-COOH), the β-protons (CH₂), and the γ-proton (CH), as well as the diastereotopic methyl protons of the isopropyl group, would each exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework. The spectrum would show distinct signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (127-140 ppm), the α-carbon of the leucine moiety (around 60-70 ppm), the benzylic carbons (around 50-60 ppm), and the aliphatic carbons of the leucine side chain.
While specific experimental data for this compound is not widely published, data from structurally similar compounds, such as N-benzylaniline, can provide expected chemical shift ranges. For N-benzylaniline, the benzylic protons appear around 4.38 ppm, and the aromatic protons are observed between 6.68 and 7.44 ppm. rsc.org The ¹³C NMR shows the benzylic carbon at 48.4 ppm and the aromatic carbons in the 112.9 to 148.2 ppm range. rsc.org
A hypothetical representation of the expected NMR data for this compound is presented in the table below.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Aromatic (10H) | 7.20 - 7.40 (m) | C=O | 175.0 |
| Benzylic (4H) | 3.60 - 3.80 (q) | Aromatic C | 139.0 |
| α-CH | 3.50 - 3.70 (t) | Aromatic CH | 129.0, 128.5, 127.0 |
| β-CH₂ | 1.80 - 2.00 (m) | α-C | 65.0 |
| γ-CH | 1.60 - 1.80 (m) | Benzylic C | 55.0 |
| Methyl (6H) | 0.90 - 1.10 (d) | β-C | 40.0 |
| γ-C | 25.0 | ||
| Methyl C | 22.0, 23.0 | ||
| This table is a hypothetical representation based on known chemical shifts of similar structures. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. fu-berlin.de For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₂₀H₂₅NO₂). The technique can also provide structural information through the analysis of fragmentation patterns. nist.gov
In a typical mass spectrum, a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed. Fragmentation of this compound would likely involve the loss of a benzyl group (C₇H₇, 91 Da), the cleavage of the leucine side chain, or the loss of the carboxylic acid group. Derivatization, such as silylation of the carboxylic acid, can be employed to increase volatility and produce characteristic fragmentation patterns, which is particularly useful for GC-MS analysis. fu-berlin.dejfda-online.com
Chromatographic Methods for Purification and Purity Assessment in Synthetic Studies (e.g., Chiral HPLC, GC-MS)
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its purification, and for the assessment of its chemical and enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
As this compound possesses a chiral center at the α-carbon of the leucine moiety, it exists as a pair of enantiomers. Chiral HPLC is the method of choice for separating and quantifying these enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net
The selection of the appropriate CSP is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds. sigmaaldrich.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. csfarmacie.cz The use of additives like trifluoroacetic acid or diethylamine (B46881) can also improve peak shape and resolution. innovareacademics.in
A typical chiral HPLC analysis of a racemic mixture of this compound would show two distinct peaks corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess (ee) of a non-racemic sample.
| Parameter | Typical Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Expected Result | Two separated peaks for the (R) and (S) enantiomers |
| This table represents a typical starting point for method development. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile compounds. nist.gov For the analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. organomation.com Common derivatization techniques include the esterification of the carboxylic acid group to form a methyl or ethyl ester, or silylation to form a trimethylsilyl (B98337) (TMS) derivative. jfda-online.comresearchgate.net
Once derivatized, the sample is injected into the GC, where it is separated from other components of the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative identification and quantitative measurement. researchgate.net GC-MS is particularly useful for assessing the purity of a synthetic sample by detecting and identifying any volatile impurities. unodc.org
Advanced X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its solid-state conformation, including bond lengths, bond angles, and torsional angles. mdpi.com
The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. anton-paar.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined. nih.gov
Crucially for a chiral molecule like this compound, X-ray crystallography of a single enantiomer can determine its absolute configuration (R or S) without ambiguity. This is a significant advantage over many other analytical techniques. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice. mdpi.com While a crystal structure for this compound is not publicly available, the technique remains the gold standard for solid-state structural determination.
| Parameter | Information Obtained |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Absolute Configuration | The absolute stereochemistry (R/S) of the chiral center. |
| Intermolecular Interactions | How molecules are arranged and interact in the solid state. |
| This table summarizes the key information provided by X-ray crystallography. |
Future Research Directions and Emerging Applications in Synthetic Organic Chemistry
Untapped Potential of N,N-Dibenzylleucine in Novel Reaction Discovery
The discovery of novel chemical reactions is fundamental to advancing synthetic capabilities, enabling the construction of complex molecules with greater efficiency and precision. While often utilized as a protected amino acid building block, the inherent properties of this compound suggest a largely untapped potential for discovering new transformations. google.com
The two benzyl (B1604629) groups attached to the nitrogen atom create a sterically demanding environment. This steric hindrance can be exploited to influence the regioselectivity and stereoselectivity of reactions at or near the chiral center. For instance, in reactions involving the carboxylic acid moiety, the bulky dibenzylamino group could direct incoming reagents to a specific face of the molecule, potentially leading to novel asymmetric transformations. The electronic effects of the dibenzyl groups can also modulate the reactivity of the alpha-carbon, potentially enabling new C-H functionalization reactions that are otherwise difficult to achieve.
Modern approaches to reaction discovery increasingly leverage artificial intelligence and computational modeling to predict and identify new, synthetically viable pathways. nih.govnih.gov this compound and its derivatives represent an interesting class of substrates for these in silico methods. nih.gov By exploring the reaction space around this scaffold, computational tools could uncover previously unknown reaction types, such as novel cyclization cascades or rearrangement reactions, driven by the unique steric and electronic features of the N,N-dibenzyl moiety. nih.gov Furthermore, the development of new methods for the cleavage of the N-N bond in N-amino-heterocycles under mild conditions could inspire research into analogous transformations for the N-C bonds in this compound, opening up new deprotection strategies or synthetic pathways. rsc.org
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater scalability. nih.govvapourtec.comeuropa.eu Automated synthesis platforms, which integrate robotic handling with reaction and purification steps, are revolutionizing the way complex molecules are prepared. dagstuhl.de The integration of this compound into these advanced platforms is a logical next step, particularly for the synthesis of peptides and other complex architectures.
The synthesis of peptides, a field where this compound is a valuable starting material, is one area expanding into flow chemistry. google.comeuropa.eu The properties of this compound, such as its high solubility in many organic solvents, make it an excellent candidate for flow-based synthetic methodologies. google.com Automated flow systems could enable the rapid, sequential addition of this compound units or their derivatives into growing peptide chains, significantly accelerating the synthesis of custom peptides and peptidomimetics. This approach would minimize manual handling and improve reproducibility, which is crucial for the generation of libraries of compounds for drug discovery. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for this compound Applications
| Feature | Conventional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio; risk of hotspots. | Excellent due to high surface area-to-volume ratio of reactors. europa.eu |
| Mass Transfer | Often diffusion-limited, requiring vigorous stirring. | Rapid mixing and high mass transfer rates. vapourtec.com |
| Safety | Handling of large volumes of reagents can be hazardous. | Small reactor volumes minimize risk; hazardous intermediates can be generated and used in situ. nih.gov |
| Scalability | Scaling up can be non-linear and require significant process redevelopment. | Scalable by "numbering-up" (running systems in parallel) or "sizing-up" (using larger reactors). nih.gov |
| Reproducibility | Can vary between batches due to human factors and equipment differences. | High, due to precise computer control over reaction parameters (temperature, pressure, flow rate). nih.gov |
The development of automated synthesis protocols for reactions involving this compound would facilitate high-throughput screening of reaction conditions and the rapid optimization of new synthetic methods. dagstuhl.de
Role in the Development of Next-Generation Chiral Technologies
The production of single-enantiomer pharmaceuticals and fine chemicals is a cornerstone of modern chemistry, making the development of new and efficient chiral technologies essential. Chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction—are a powerful tool in asymmetric synthesis. wikipedia.orgsigmaaldrich.com
This compound has been historically employed in the resolution of racemic amino acids, where its presence facilitates the crystallization of diastereomeric salts. google.com However, its potential as a recoverable and reusable chiral auxiliary in a broader range of asymmetric reactions is an area ripe for exploration. The defined stereocenter of this compound can be used to direct the stereoselective formation of new chiral centers in a substrate. For example, enolates derived from N-acylated this compound could be used in stereoselective alkylation, aldol (B89426), and Michael reactions, similar to well-established auxiliaries like oxazolidinones and camphorsultams. wikipedia.org The steric bulk of the dibenzyl groups would be expected to impart a high degree of facial selectivity, leading to products with high diastereomeric excess.
Future research could focus on developing novel chiral auxiliaries based on the this compound scaffold. Modification of the benzyl groups or the leucine (B10760876) side chain could fine-tune the steric and electronic properties of the auxiliary, optimizing its performance for specific reaction types. tcichemicals.com The development of efficient methods for both the attachment of the auxiliary and its subsequent cleavage without causing racemization of the product is critical for its practical application. google.comwikipedia.org These next-generation auxiliaries derived from a readily available amino acid could provide a cost-effective and versatile tool for the synthesis of enantiomerically pure compounds.
Table 2: Selected Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans' Oxazolidinones | Stereoselective aldol, alkylation, and acylation reactions. wikipedia.org | Rigid structure provides excellent stereocontrol. wikipedia.org |
| Camphorsultam | Diels-Alder, aldol, and Michael reactions. wikipedia.org | Highly crystalline derivatives, often used for its high diastereoselectivity. wikipedia.orgtcichemicals.com |
| Pseudoephedrine Amides | Asymmetric alkylation of carboxylic acids. wikipedia.org | Readily available and provides high diastereoselectivity. wikipedia.org |
| This compound | Potential for stereoselective alkylation, aldol, and Michael reactions. | Bulky N-protecting groups for high facial shielding; derived from a natural amino acid. google.com |
Expanding the Scope of Peptidomimetic and Conjugate Chemistry
Peptidomimetics are compounds designed to mimic peptides but with modified structures to improve properties like metabolic stability, oral bioavailability, or receptor affinity. jocpr.comsymeres.comwikipedia.org N-alkylation of peptide backbones is a common strategy to create peptidomimetics, as it can restrict conformational flexibility and block enzymatic degradation by proteases. nih.govnsf.gov The N,N-dibenzyl group in this compound represents a significant N-alkylation, making it an important building block for this field. google.com Research on this compound enkephalin derivatives, for example, has demonstrated the utility of this modification in creating potent and specific ligands for opioid receptors. researchgate.netresearchgate.net Future work could involve incorporating this compound into more complex peptide sequences to systematically study its effect on structure and biological activity, leading to new therapeutic candidates. nsf.gov
Conjugate chemistry involves linking different molecular entities to create a new molecule with combined or enhanced properties. This is a cornerstone of technologies like antibody-drug conjugates (ADCs) for targeted cancer therapy. symeres.comnih.gov The carboxylic acid functional group of this compound provides a convenient handle for conjugation to other molecules, such as proteins, polymers, or reporter tags. google.com The development of derivatives of this compound enkephalin containing reactive groups for covalent attachment to receptors serves as a prime example of its application in creating molecular probes and affinity labels. researchgate.net
The future in this area lies in using this compound as a versatile linker or building block in more sophisticated conjugate structures. For example, its incorporation into a peptide sequence could provide a site for attaching a drug molecule via its carboxyl group, while the peptide itself acts as a targeting agent. symeres.com The bulky dibenzyl groups could also serve as a hydrophobic domain, potentially influencing the pharmacokinetic properties of the resulting conjugate. Furthermore, chemo-selective reactions like "click chemistry" could be employed to attach azide (B81097) or alkyne functionalities to this compound derivatives, enabling their efficient and specific conjugation to a wide variety of biomolecules under mild, aqueous conditions. nih.gov
Q & A
Q. Methodological considerations :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may complicate purification.
- Temperature control : Elevated temperatures (40–60°C) accelerate dibenzylation but risk racemization.
- Purity validation : Use HPLC or NMR to confirm absence of unreacted intermediates (e.g., mono-benzylated byproducts) .
How can researchers design experiments to resolve contradictions in reported binding affinities of this compound with target enzymes?
Advanced Research Question
Discrepancies in binding data often arise from variations in assay conditions or enzyme isoforms. A systematic approach includes:
Variable standardization :
- Buffer composition (pH, ionic strength) and temperature must align across studies .
- Use recombinant enzymes with verified purity (>95% via SDS-PAGE) to exclude isoform interference .
Control experiments :
- Include positive controls (e.g., known inhibitors) and measure nonspecific binding via competition assays .
Data reconciliation :
- Apply statistical tools (e.g., ANOVA) to assess significance of observed differences .
- Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC) .
What advanced spectroscopic techniques are critical for characterizing this compound’s stereochemical integrity?
Basic Research Question
- NMR spectroscopy :
- ¹H and ¹³C NMR confirm benzyl group positions and absence of racemization (e.g., δ 4.2–4.5 ppm for benzyl protons) .
- Chiral shift reagents (e.g., Eu(hfc)₃) detect enantiomeric excess.
- Circular Dichroism (CD) :
- CD spectra in the 190–250 nm range validate α-helix propensity in peptide conjugates .
How can researchers optimize experimental designs to study this compound’s role in peptide stability under physiological conditions?
Advanced Research Question
Design a multi-phase study:
In vitro stability assays :
- Simulate physiological pH (7.4) and temperature (37°C) with protease-rich buffers (e.g., trypsin/chymotrypsin) .
- Quantify degradation via LC-MS over 24–72 hours.
Molecular dynamics (MD) simulations :
Validation in cell cultures :
- Use fluorescently labeled peptides to track intracellular stability via confocal microscopy .
What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?
Advanced Research Question
- Nonlinear regression : Fit data to Hill or Log-Logistic models to derive EC₅₀/IC₅₀ values .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points.
- Meta-analysis : Pool data from independent studies using random-effects models to address variability .
How do structural analogs of this compound differ in reactivity, and what experimental strategies differentiate them?
Basic Research Question
| Compound | Key Features | Differentiation Strategy |
|---|---|---|
| This compound | Dual benzyl groups, Cbz protection | HPLC retention time; MS fragmentation |
| L-Glutamic Acid Dibenzyl Ester | Single ester, no Cbz group | IR spectroscopy (absence of Cbz C=O stretch) |
| Sulfurous Acid Dibenzyl Ester | Sulfur-based functional groups | X-ray crystallography or NMR (³¹P/³³S) |
What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?
Basic Research Question
- Detailed documentation : Follow NIH guidelines for reporting reaction conditions (solvent ratios, catalyst loading) .
- Batch consistency :
How can researchers address ethical and methodological challenges in preclinical studies involving this compound?
Advanced Research Question
- Ethical compliance : Obtain IRB/IACUC approval for animal/cell-based studies, ensuring adherence to ARRIVE guidelines .
- Blinded experiments : Assign compound administration and data analysis to separate teams to reduce bias .
- Data transparency : Publish raw datasets (e.g., via Zenodo) to facilitate independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
